
3-Methyl-5-((4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-((4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)-1,2,4-oxadiazole is a synthetic compound known for its interesting chemical properties and potential applications in various scientific fields. It consists of a unique combination of chemical groups, including an oxadiazole ring, trifluoromethyl group, piperidine and piperazine rings, and a pyridine moiety.
Métodos De Preparación
1. Synthetic Routes and Reaction Conditions: This compound can be synthesized through multiple steps, often beginning with the formation of the oxadiazole ring. This step may involve the cyclization of hydrazides with appropriate reagents. Following this, the integration of the trifluoromethyl pyridine unit, piperazine, and piperidine rings can be achieved through sequential nucleophilic substitution and condensation reactions. Proper control of reaction conditions, such as temperature, solvent, and pH, is crucial to ensure high yield and purity. 2. Industrial Production Methods: Industrially, the synthesis of this compound may be scaled up by optimizing the reaction parameters, utilizing continuous flow techniques, and employing catalysts to enhance reaction efficiency. These methods aim to minimize by-products and reduce production costs while maintaining product quality.
Análisis De Reacciones Químicas
1. Types of Reactions: 3-Methyl-5-((4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)-1,2,4-oxadiazole undergoes various types of reactions, including oxidation, reduction, and nucleophilic substitution. 2. Common Reagents and Conditions: For oxidation, reagents like hydrogen peroxide or potassium permanganate might be employed. Reduction reactions can utilize agents such as sodium borohydride or lithium aluminum hydride. Nucleophilic substitution may involve the use of strong bases like sodium hydride or potassium tert-butoxide. 3. Major Products: Depending on the reagents and conditions, the compound can form different products. Oxidation might yield oxadiazole derivatives with different functional groups, while reduction could lead to partially or fully reduced analogs. Nucleophilic substitution can result in the replacement of specific substituents with others, modifying the compound's properties.
Aplicaciones Científicas De Investigación
1. Chemistry: In synthetic organic chemistry, the compound serves as an intermediate for creating complex molecules and for studying its unique reactivity. 2. Biology: It may act as a probe or ligand in biochemical assays, particularly due to its trifluoromethyl and piperazine moieties, which can interact with biological targets. 3. Medicine: Researchers investigate its pharmacological properties, exploring potential therapeutic effects for diseases where the compound's structure can interact with specific biological pathways. 4. Industry: The compound could be used in the development of new materials with specialized functions, such as sensors, due to its chemical stability and unique structural features.
Mecanismo De Acción
The mechanism by which 3-Methyl-5-((4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)-1,2,4-oxadiazole exerts its effects involves interaction with molecular targets within cells. The compound's trifluoromethyl group and nitrogen-rich rings enable it to bind with high affinity to specific proteins or enzymes, modulating their activity. It may influence signaling pathways or inhibit the function of enzymes critical to particular cellular processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, such as those containing oxadiazole rings, trifluoromethyl groups, or piperazine rings, 3-Methyl-5-((4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)-1,2,4-oxadiazole stands out due to its unique combination of these elements. This unique structural combination imparts distinctive chemical and biological properties, differentiating it from analogs like:
5-(4-Trifluoromethylphenyl)-1,2,4-oxadiazole
N-(4-Trifluoromethylphenyl)piperazine
3-Methyl-1,2,4-oxadiazole derivatives without trifluoromethyl or piperazine groups.
Hope this helps to satiate your curiosity about the compound! What's next on the learning menu?
Propiedades
IUPAC Name |
3-methyl-5-[[4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N6O/c1-14-24-18(29-25-14)13-26-6-3-16(4-7-26)27-8-10-28(11-9-27)17-12-15(2-5-23-17)19(20,21)22/h2,5,12,16H,3-4,6-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXPOEVFJLBXOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC(CC2)N3CCN(CC3)C4=NC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2410623.png)
![N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2410624.png)
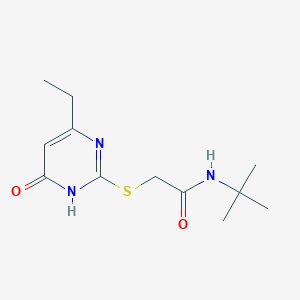
![N-[[1-(Thiolan-3-yl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2410627.png)
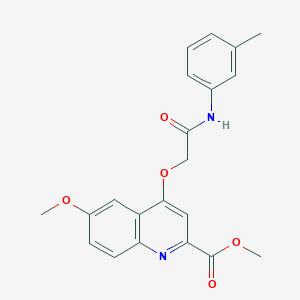
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2410629.png)
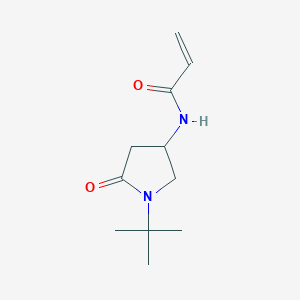
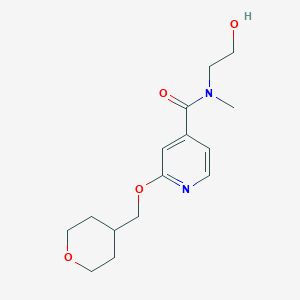
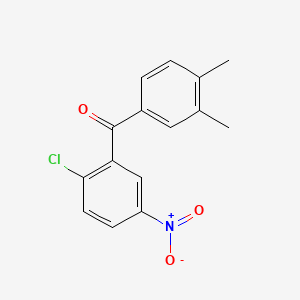
![3-(3,4-dimethylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2410633.png)
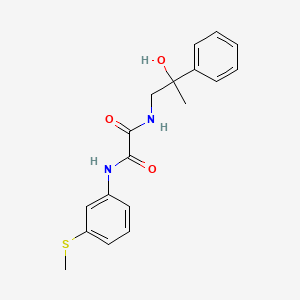
![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2410640.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide](/img/structure/B2410641.png)
![5-But-2-ynyl-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2410643.png)
